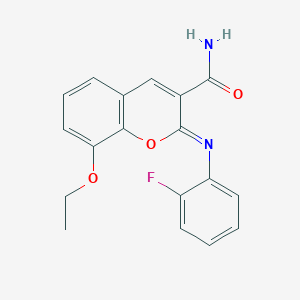
(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including compounds structurally related to (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide, have shown significant antifungal activity against C. albicans and A. niger. These complexes have been identified as potential therapeutic antifungal agents, demonstrating the application of such compounds in developing new antimicrobial agents (Yamgar et al., 2014).
Cancer Research
Analogues of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have been studied for their antiproliferative activities against a panel of tumor cell lines. The compound 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibited potent antiproliferative activities and induced cancer cell apoptosis, suggesting the relevance of such compounds in cancer research and therapy (Yin et al., 2013).
Fluorescence Imaging
The development of fluorescent chemosensors based on the 2-imino-2H-chromene structure has been explored for the selective and sensitive detection of metal ions, such as Zn(2+). These chemosensors exhibit significant fluorescence enhancement upon binding to Zn(2+), demonstrating the utility of chromene derivatives in designing fluorescent probes for biological and environmental applications (Li et al., 2014).
Chemosensor Development
New 2-imino-2H-chromene-3-carboxamides have shown potential as cytotoxic agents against various human cancer cell lines, indicating their application in the synthesis of novel anticancer drugs. Some compounds demonstrated equipotent activity compared to standard drugs on specific cell lines, highlighting the importance of such structures in medicinal chemistry research (Gill et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration . These findings may provide some insight into the ADME properties of (Z)-8-ethoxy-2-((2-fluorophenyl)imino)-2H-chromene-3-carboxamide.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are used .
Propriétés
IUPAC Name |
8-ethoxy-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-23-15-9-5-6-11-10-12(17(20)22)18(24-16(11)15)21-14-8-4-3-7-13(14)19/h3-10H,2H2,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFAVTRDWKFWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
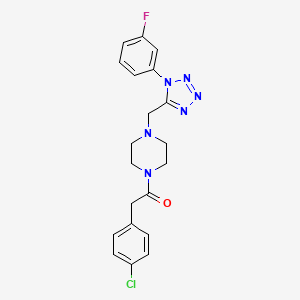
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)

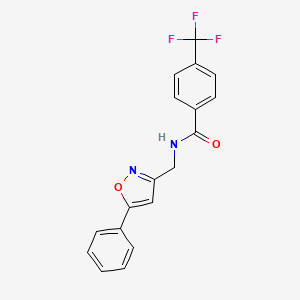
![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)
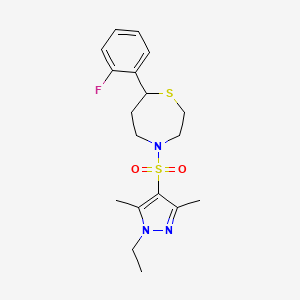
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)

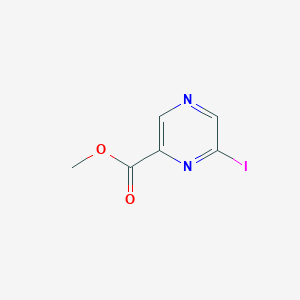

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
